molecular formula C8H14Cl2N2O B13087218 2-Amino-1-(4-methylpyridin-2-yl)ethanol dihydrochloride

2-Amino-1-(4-methylpyridin-2-yl)ethanol dihydrochloride

Cat. No.: B13087218
M. Wt: 225.11 g/mol
InChI Key: QRAJSKMWESWJSH-UHFFFAOYSA-N
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Description

2-Amino-1-(4-methylpyridin-2-yl)ethanol dihydrochloride is a chemical compound with the molecular formula C7H12Cl2N2O. It is a light yellow solid and is known for its applications in various scientific research fields. The compound is characterized by the presence of an amino group, a pyridine ring, and an ethanol moiety, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-methylpyridin-2-yl)ethanol dihydrochloride typically involves the reaction of 4-methylpyridine with ethylene oxide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-methylpyridin-2-yl)ethanol dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, alcohols, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-1-(4-methylpyridin-2-yl)ethanol dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-methylpyridin-2-yl)ethanol dihydrochloride involves its interaction with specific molecular targets and pathways. The amino group and pyridine ring allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making the compound useful in studying enzyme kinetics and receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(pyridin-4-yl)ethanol dihydrochloride
  • 2-Amino-2-(2-methylpyridin-4-yl)ethan-1-ol dihydrochloride
  • 2-[Methyl(piperidin-4-yl)amino]ethanol dihydrochloride

Uniqueness

2-Amino-1-(4-methylpyridin-2-yl)ethanol dihydrochloride is unique due to the presence of the 4-methyl group on the pyridine ring, which can influence its chemical reactivity and binding properties. This structural feature distinguishes it from other similar compounds and can lead to different biological and chemical behaviors.

Properties

Molecular Formula

C8H14Cl2N2O

Molecular Weight

225.11 g/mol

IUPAC Name

2-amino-1-(4-methylpyridin-2-yl)ethanol;dihydrochloride

InChI

InChI=1S/C8H12N2O.2ClH/c1-6-2-3-10-7(4-6)8(11)5-9;;/h2-4,8,11H,5,9H2,1H3;2*1H

InChI Key

QRAJSKMWESWJSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C(CN)O.Cl.Cl

Origin of Product

United States

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